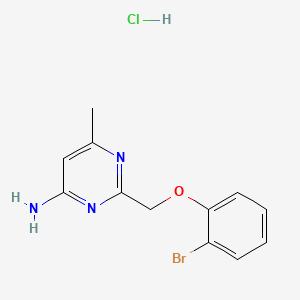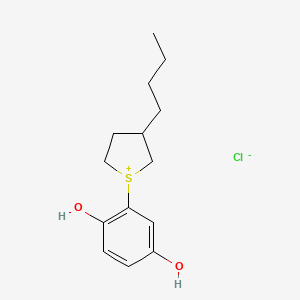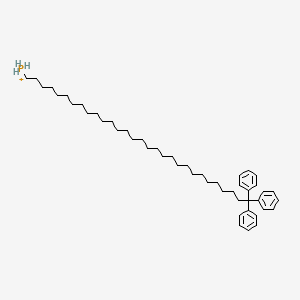
(30,30,30-Triphenyltriacontyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(30,30,30-Triphenyltriacontyl)phosphanium is a tertiary phosphine compound with the molecular formula C48H75P. It contains 124 atoms, including 75 hydrogen atoms, 48 carbon atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of (30,30,30-Triphenyltriacontyl)phosphanium typically involves the nucleophilic attack of phosphorus at a carbon atom of organic electrophiles, such as organyl halides, triflates, or sulfonates . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(30,30,30-Triphenyltriacontyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides, triflates, and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(30,30,30-Triphenyltriacontyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (30,30,30-Triphenyltriacontyl)phosphanium involves its interaction with molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in organic molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
(30,30,30-Triphenyltriacontyl)phosphanium can be compared with other tertiary phosphines, such as triphenylphosphine and tri-tert-butylphosphine. While these compounds share similar phosphorus-centered structures, this compound is unique due to its long alkyl chain and specific reactivity patterns . Similar compounds include:
Triphenylphosphine: A widely used ligand in catalysis.
Tri-tert-butylphosphine: Known for its steric bulk and reactivity.
Propiedades
Número CAS |
95979-35-4 |
|---|---|
Fórmula molecular |
C48H76P+ |
Peso molecular |
684.1 g/mol |
Nombre IUPAC |
30,30,30-triphenyltriacontylphosphanium |
InChI |
InChI=1S/C48H75P/c49-44-36-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-35-43-48(45-37-29-26-30-38-45,46-39-31-27-32-40-46)47-41-33-28-34-42-47/h26-34,37-42H,1-25,35-36,43-44,49H2/p+1 |
Clave InChI |
JRPZGRCGWLSOQV-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)



![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
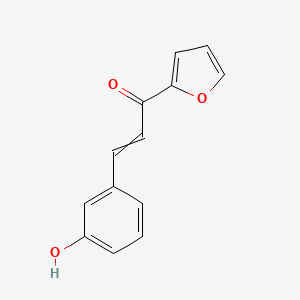
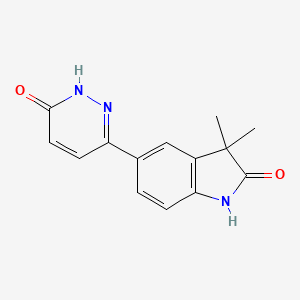
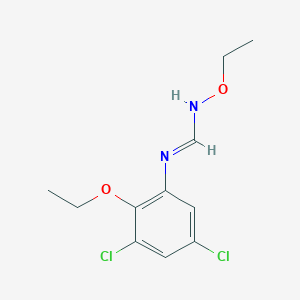
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

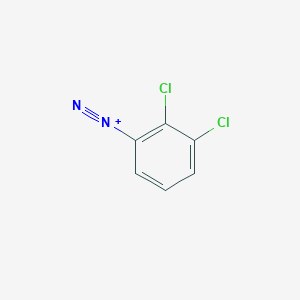
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
